molecular formula C15H15BrClN5 B6460581 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-4,6-dimethylpyridine-3-carbonitrile CAS No. 2549009-37-0

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B6460581
CAS No.: 2549009-37-0
M. Wt: 380.67 g/mol
InChI Key: IJPLAJVKTZMJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic molecule featuring:

  • A pyridine core substituted with chloro, methyl, and carbonitrile groups.
  • An azetidine ring (4-membered nitrogen-containing heterocycle) linked via a methyl bridge to a 4-bromo-pyrazole moiety.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClN5/c1-9-13(3-18)15(20-10(2)14(9)17)21-5-11(6-21)7-22-8-12(16)4-19-22/h4,8,11H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPLAJVKTZMJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CC(C2)CN3C=C(C=N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS No. 2877633-90-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a pyrazole ring , an azetidine ring , and a pyridine moiety . The molecular formula is C15H16BrN5C_{15}H_{16}BrN_{5}, with a molecular weight of approximately 346.22 g/mol. Its structure can be represented as follows:

Structure C15H16BrN5\text{Structure }\text{C}_{15}\text{H}_{16}\text{BrN}_{5}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromo-substituted pyrazole and chlorinated pyridine enhances its reactivity and potential for biological interactions.

Biological Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways related to inflammation and cancer.

Biological Activity

Research indicates that compounds containing pyrazole and pyridine moieties often exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Potentially reducing inflammation in vitro and in vivo.
  • Anticancer Properties : Showing promise in inhibiting tumor cell proliferation.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Study on Pyrazole Derivatives : A review published in PubMed discusses various pyrazole derivatives that exhibit antimicrobial and anticancer properties, emphasizing the importance of structural modifications for enhanced activity .
  • Synthesis and Evaluation : Research conducted on related azetidine derivatives demonstrated significant inhibition against cancer cell lines, suggesting that the azetidine framework contributes to their biological efficacy .
  • Mechanistic Insights : A study exploring the mechanisms of pyrazole compounds revealed that these molecules can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine release in vitro
AnticancerInhibited proliferation in cancer cell lines

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

The pesticide chemicals glossary highlights pyrazole-carbonitrile derivatives with pesticidal activity. Key comparisons include:

Compound Name Key Substituents Use
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile - Dichloro-trifluoromethylphenyl
- Trifluoromethylsulfinyl
Fipronil (insecticide)
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile - Ethylsulfinyl Ethiprole (insecticide)
Target Compound - 4-Bromo-pyrazole
- Azetidine-pyridine
Unknown (research stage)

Key Differences :

  • Halogenation : The target compound’s 4-bromo-pyrazole contrasts with fipronil/ethiprole’s dichloro-trifluoromethylphenyl groups. Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine or fluorine .

Pyrano-Pyrazole Derivatives

A 2017 study synthesized 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile, a fused pyrano-pyrazole-carbonitrile. Comparisons include:

Feature Target Compound Pyrano-Pyrazole Derivative
Core Structure Pyridine-azetidine-pyrazole Pyrano[2,3-c]pyrazole
Functional Groups - Cl, Br, CH₃, CN
- Azetidine
- OCH₃, CN, NH₂
- Pyran ring
Synthetic Route Likely multi-step alkylation/cyclization Multi-component one-pot reaction

Implications :

  • The pyrano-pyrazole derivative’s oxygen-containing pyran ring may improve aqueous solubility compared to the target compound’s nitrogen-rich azetidine-pyridine system.
  • The target’s chloro and bromo groups could confer greater electrophilicity, enhancing reactivity in biological systems.

Research Findings and Implications

  • Bioactivity Potential: While fipronil/ethiprole target insect GABA receptors , the target compound’s azetidine-pyridine scaffold may interact with mammalian kinases or neurotransmitter receptors, warranting further pharmacological profiling.
  • Synthetic Challenges: The azetidine ring’s strain and the pyrazole’s bromination position may complicate synthesis compared to the pyrano-pyrazole derivatives’ straightforward one-pot routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.